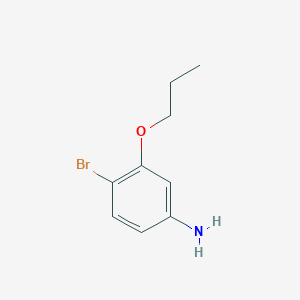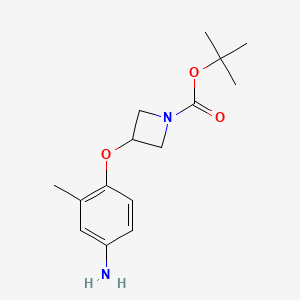
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate typically involves the iodination of a suitable benzoate precursor followed by esterification. One common method involves the reaction of 4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new aryl-aryl bonds.
Reduction: Formation of alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methoxyethoxy group is transformed into more oxidized functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodo-2-methoxybenzoate: Similar structure but lacks the methoxyethoxy group.
Methyl 4-iodo-3-(2-methoxyethoxy)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is unique due to the presence of both iodine and methoxyethoxy groups, which provide distinct reactivity and potential for further functionalization compared to its analogs .
Properties
IUPAC Name |
methyl 4-iodo-2-(2-methoxyethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-14-5-6-16-10-7-8(12)3-4-9(10)11(13)15-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQFPGSXNPXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161425.png)
![2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161426.png)
![tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate](/img/structure/B8161434.png)


